4-Bromo-6-chloro-8-methoxyquinoline

説明

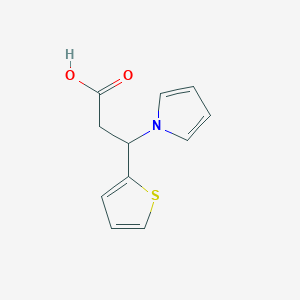

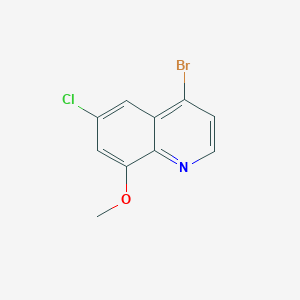

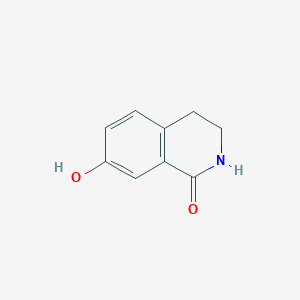

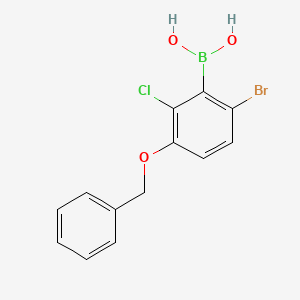

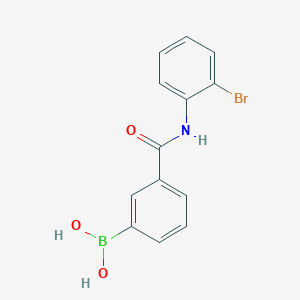

“4-Bromo-6-chloro-8-methoxyquinoline” is a chemical compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 . It is sold by Sigma-Aldrich and is often used in proteomics research .

Molecular Structure Analysis

The SMILES string representation of “this compound” is BrC1=C2C(C(OC)=CC(Cl)=C2)=NC=C1 . This provides a text-based representation of the molecule’s structure.

Physical and Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

Synthesis and Antimicrobial Activity

A novel compound similar in structure, 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ), was synthesized and characterized, demonstrating effective antimicrobial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger, Monascus purpureus, and Penicillium citrinum. This study highlighted the compound's potential as an antimicrobial agent and its effectiveness in inhibiting DNA gyrase and Lanosterol 14 α-demethylase, critical targets in microbial pathogens (Murugavel et al., 2017).

Chemosensor for Cadmium

Research on a structurally related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, identified its utility as a selective chemosensor for cadmium (Cd^2+). This compound exhibits a significant fluorescence increase in the presence of Cd^2+ over other tested metal ions, making it a promising tool for detecting cadmium in waste effluent streams and food products, underscoring the potential environmental and health applications of quinoline derivatives (Prodi et al., 2001).

Building Blocks for Antibiotic Synthesis

A practical and scalable route was developed for the synthesis of halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, demonstrating their significant role in antimicrobial drug discovery. These building blocks are critical for the synthesis of new antibiotics, highlighting the broad potential of halogenated quinolines in therapeutic development (Flagstad et al., 2014).

Anticancer Research

Another study explored 4-anilinoquinazolines, closely related to 4-bromo-6-chloro-8-methoxyquinoline, for their potent apoptosis-inducing capabilities. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound from this research, exhibited potent anticancer activity, including excellent blood-brain barrier penetration and efficacy in human breast cancer models. This research emphasizes the importance of quinoline derivatives in developing new anticancer therapies (Sirisoma et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1, indicating it is acutely toxic orally and can cause serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

4-bromo-6-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTOJGRLIYQFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C(C=CN=C12)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670950 | |

| Record name | 4-Bromo-6-chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-33-2 | |

| Record name | 4-Bromo-6-chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1520063.png)